molecular formula C8H9F2NO B8713445 4-Ethoxy-2,5-difluoroaniline

4-Ethoxy-2,5-difluoroaniline

Cat. No. B8713445
M. Wt: 173.16 g/mol
InChI Key: PLGUZQAFKLZXPW-UHFFFAOYSA-N
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Patent
US08362248B2

Procedure details

A mixture of 1-ethoxy-2,5-difluoro-4-nitro-benzene (1.00 g, 4.92 mmol) and palladium on carbon (10%, 50% water, 307 mg) in ethanol (20 mL) were shaken in a hydrogenator under H2 atmosphere at 45 psi. After 30 minutes, solids were filtered off, washed with ethanol, and filtrate was concentrated to give 4-ethoxy-2,5-difluoro-phenylamine as a red solid (835 mg, 98%). 1HNMR (CDCl3, 400 MHz) δ 6.72-6.67 (m, 1H), 6.58-6.53 (m, 1H), 4.03-3.97 (q, J=7.0 Hz, 2H), 3.50 (s br, 2H), 1.41-1.37 (t, J=7.0 Hz, 3H). Exact mass calculated for C8H9F2NO 173.07 found 174.2 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
307 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([F:10])[C:7]([N+:11]([O-])=O)=[CH:6][C:5]=1[F:14])[CH3:2]>[Pd].C(O)C>[CH2:1]([O:3][C:4]1[C:5]([F:14])=[CH:6][C:7]([NH2:11])=[C:8]([F:10])[CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Name
Quantity
307 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
were shaken in a hydrogenator under H2 atmosphere at 45 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
solids were filtered off
WASH
Type
WASH
Details
washed with ethanol, and filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC1=CC(=C(C=C1F)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 835 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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